molecular formula C10H14Cl2N2O3 B2542635 Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride CAS No. 2413885-64-8

Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride

Cat. No.: B2542635
CAS No.: 2413885-64-8
M. Wt: 281.13
InChI Key: YHXDWFQBWMQVLX-UHFFFAOYSA-N
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Description

Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride: is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds

Mechanism of Action

    Target of action

    1,6-Naphthyridines are known to be pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The specific targets of “Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride” would depend on its specific structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride typically involves multiple steps, starting with the formation of the naphthyridine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted naphthyridine compounds with different functional groups.

Scientific Research Applications

Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: : It has potential therapeutic applications, including the development of new drugs.

  • Industry: : The compound can be utilized in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

Methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride: can be compared with other similar compounds, such as:

  • Indole derivatives: : These compounds share structural similarities and can exhibit similar biological activities.

  • Thiazole derivatives: : These compounds also belong to the class of heterocyclic aromatic compounds and have diverse applications in drug development.

The uniqueness of This compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)6-4-9(13)12-8-2-3-11-5-7(6)8;;/h4,11H,2-3,5H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSQNVGAVSGSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=C1CNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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